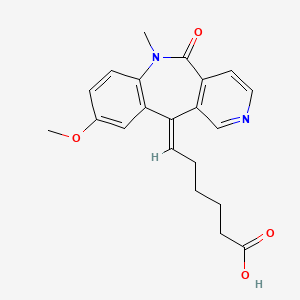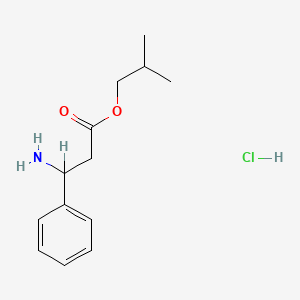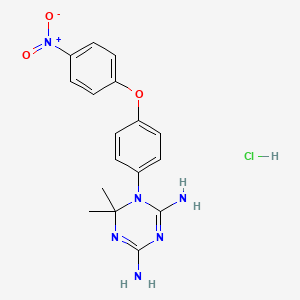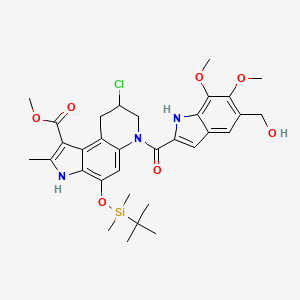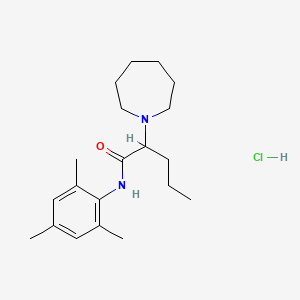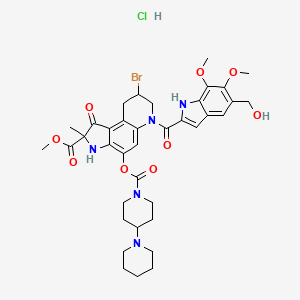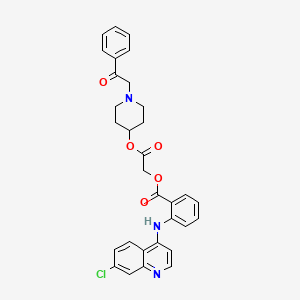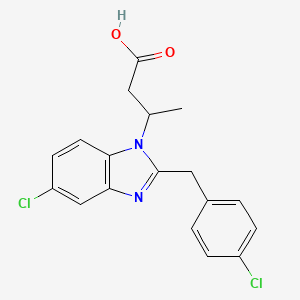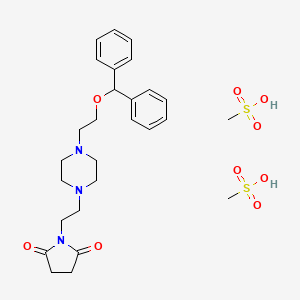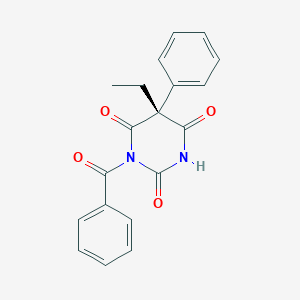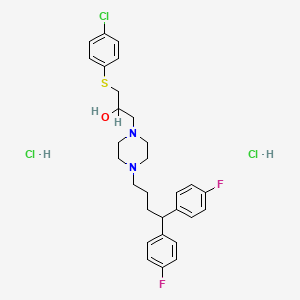
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, fluorophenyl groups, and a chlorophenyl thioether moiety. It is commonly used in various chemical and biological studies due to its distinctive properties.
准备方法
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride involves several steps:
-
Synthetic Routes: : The compound is typically synthesized through a multi-step process that includes the formation of the piperazine ring, the introduction of the fluorophenyl groups, and the attachment of the chlorophenyl thioether moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained.
-
Reaction Conditions: : The synthesis involves various reaction conditions, such as temperature control, pH adjustment, and the use of catalysts
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is also common to purify the final product.
化学反应分析
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the thioether moiety is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can be performed to modify the functional groups within the compound. For instance, the reduction of the piperazine ring can be achieved using lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the fluorophenyl groups can be substituted with other aromatic groups using nucleophilic aromatic substitution reactions.
-
Common Reagents and Conditions: : The reactions typically require specific reagents such as bases, acids, and solvents. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
-
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether moiety results in the formation of sulfoxides or sulfones, while substitution reactions yield various aromatic derivatives.
科学研究应用
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride has numerous applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological studies, the compound is used to investigate the interactions between small molecules and biological targets. It serves as a model compound for studying enzyme inhibition and receptor binding.
-
Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is studied for its potential use in treating various diseases, including cancer and neurological disorders.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins within the cell. These interactions can lead to the inhibition or activation of specific pathways.
-
Pathways Involved: : The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound exerts its effects on cellular processes.
-
Effects: : The compound’s effects depend on the specific molecular targets and pathways involved. For example, it may inhibit the growth of cancer cells by blocking key signaling pathways or reduce inflammation by modulating immune responses.
相似化合物的比较
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds with similar structures include other piperazine derivatives and thioether-containing molecules. Examples include 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)amino)methyl)-, dihydrochloride and 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-methylphenyl)thio)methyl)-, dihydrochloride.
-
Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups. The presence of both fluorophenyl and chlorophenyl thioether moieties provides distinct chemical and biological properties that differentiate it from other similar compounds.
-
Comparison: : Compared to other piperazine derivatives, this compound exhibits unique reactivity and biological activity due to its specific functional groups. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
143759-87-9 |
|---|---|
分子式 |
C29H35Cl3F2N2OS |
分子量 |
604.0 g/mol |
IUPAC 名称 |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H33ClF2N2OS.2ClH/c30-24-7-13-28(14-8-24)36-21-27(35)20-34-18-16-33(17-19-34)15-1-2-29(22-3-9-25(31)10-4-22)23-5-11-26(32)12-6-23;;/h3-14,27,29,35H,1-2,15-21H2;2*1H |
InChI 键 |
OLOLEESYRASWMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)Cl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


